molecular formula C30H29N3O2 B6509231 ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901020-60-8

ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B6509231
CAS No.: 901020-60-8
M. Wt: 463.6 g/mol
InChI Key: BWCJHEUDXCLMHV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a useful research compound. Its molecular formula is C30H29N3O2 and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.22597718 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on anticancer properties, enzyme inhibition, and structure-activity relationships (SAR) based on available research findings.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinoline family, characterized by a fused pyrazole and quinoline structure. The presence of bulky substituents such as tert-butyl and methyl groups may influence its biological activity by modulating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-f]quinoline derivatives, including this compound.

  • In Vitro Studies : Research indicates that derivatives with similar structures exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds with GI50 values below 8 µM were identified in assays against cell lines such as ACHN (renal cancer), HCT-15 (colon cancer), and MM231 (breast cancer) .
  • Mechanism of Action : The compound's mechanism involves inhibition of topoisomerase I and II enzymes, crucial for DNA replication and transcription. Notably, certain derivatives demonstrated comparable inhibition patterns to established chemotherapeutics like etoposide .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:

  • Topoisomerase Inhibition : this compound showed significant inhibitory effects on topoisomerase IIα at concentrations around 100 µM. This inhibition is critical as it can lead to DNA damage in rapidly dividing cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of the tert-butyl group at the para position significantly enhances cytotoxicity. Studies suggest that variations in substituents at different positions on the pyrazoloquinoline scaffold can lead to varying degrees of potency against cancer cell lines .

Case Studies

Several case studies provide insights into the practical applications and effectiveness of pyrazoloquinoline derivatives:

  • Case Study 1 : A derivative exhibited a GI50 value of less than 7 µM across multiple cancer cell lines, indicating robust anticancer activity. This study emphasized the importance of functional group positioning in enhancing biological efficacy .
  • Case Study 2 : A comparative analysis of various pyrazolo[4,3-f]quinoline derivatives revealed that specific modifications led to improved selectivity for kinase inhibition, further supporting the potential for these compounds in targeted cancer therapies .

Table 1: Cytotoxicity Data of Pyrazolo[4,3-f]quinoline Derivatives

Compound IDCell LineGI50 (µM)Topoisomerase IIα Inhibition
2ENUGC-3<7Strong
2PHCT-15<8Moderate
1MMM231<6Strong

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
Paratert-butylIncreased cytotoxicity
MetamethylModerate activity
OrthohalogenReduced activity

Properties

IUPAC Name

ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O2/c1-6-35-29(34)21-11-16-26-24(17-21)28-25(18-31-26)27(20-9-7-19(2)8-10-20)32-33(28)23-14-12-22(13-15-23)30(3,4)5/h7-18H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCJHEUDXCLMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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